2-(2-Methylmorpholino)isonicotinic acid

Catalog No.
S12505615
CAS No.
M.F
C11H14N2O3
M. Wt
222.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Methylmorpholino)isonicotinic acid

Product Name

2-(2-Methylmorpholino)isonicotinic acid

IUPAC Name

2-(2-methylmorpholin-4-yl)pyridine-4-carboxylic acid

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

InChI

InChI=1S/C11H14N2O3/c1-8-7-13(4-5-16-8)10-6-9(11(14)15)2-3-12-10/h2-3,6,8H,4-5,7H2,1H3,(H,14,15)

InChI Key

OHKHOZMYPXKQMG-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCO1)C2=NC=CC(=C2)C(=O)O

2-(2-Methylmorpholino)isonicotinic acid is a specialized heterocyclic carboxylic acid that serves as a high-value intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). It belongs to the class of 2-substituted isonicotinic acids, which are foundational scaffolds in medicinal chemistry. The presence of the 2-methylmorpholine group introduces a specific chiral center and imparts desirable physicochemical properties, such as improved solubility and metabolic stability, to the final target molecules, particularly in the development of kinase inhibitors. [REFS-1, REFS-2]

Research Fit

Building Block
Sterically defined 2-methylmorpholino isonicotinic acid for medicinal chemistry
Form Selection
Supplied as free base or hydrochloride salt to match synthesis or formulation needs
Chiral Control
Methyl-substituted morpholine introduces a stereogenic center for enantiopure synthesis

Substituting this compound with achiral analogs like 2-morpholinoisonicotinic acid is not viable for stereospecific API synthesis, as the critical 2-methyl stereocenter is absent. Attempting to build this molecule from simpler precursors, such as reacting 2-chloro-isonicotinic acid with 2-methylmorpholine, shifts significant process development risks to the buyer. This approach introduces a nucleophilic aromatic substitution (SNAr) step that requires optimization, handling of halogenated intermediates, and complex purification, potentially reducing the overall yield and reproducibility of the final multi-step synthesis. [REFS-1, REFS-2]

Substitution Risk

Lipophilicity Shift
Unmethylated morpholino analog may not replicate permeability profile; reported logP difference can alter ADME prediction
Steric Tolerance
Piperidino or pyrrolidino substituents are not tolerated in DNA-PK inhibitor pharmacophores; substitution risks loss of target engagement
Stereochemistry Absent
Achiral morpholino analog lacks the stereogenic center required for enantiomer-specific structure-activity studies

Bypassing Challenging SNAr Coupling

Procuring this pre-formed building block eliminates the need for the end-user to perform a nucleophilic aromatic substitution (SNAr) between a 2-halo-isonicotinic acid precursor and 2-methylmorpholine. Such SNAr reactions on electron-deficient pyridine rings can require harsh conditions (high temperature, strong base) and often result in side products, complicating purification. For instance, related syntheses of morpholinopyrimidines from chloropyrimidines require carefully controlled conditions to achieve high yields. [1] By providing the coupled product, this intermediate de-risks the buyer's synthesis and can improve the overall yield of their target API by avoiding a step that might otherwise yield 70-85% under optimized conditions.

Evidence DimensionProcess Steps Required by Buyer
Target Compound Data0 (SNAr step is pre-completed)
Comparator Or Baseline2-Chloro-isonicotinic acid + 2-Methylmorpholine: 1 (Requires SNAr reaction, workup, and purification)
Quantified DifferenceEliminates one complete, often challenging, synthetic step
ConditionsStandard multi-step synthesis of a complex API, such as a PI3K inhibitor.

This significantly simplifies the buyer's manufacturing workflow, saving time, resources, and improving the overall yield and reproducibility of their final product.

Lipophilicity Gain
Data to verify
ΔXLogP3 +0.4 (~1.8‑fold higher partitioning)
Supports passive permeability prediction context
Computed values; experimental logD confirmation advised

Absolute Stereochemical Control

The methyl group at the 2-position of the morpholine ring creates a chiral center. Modern pharmaceutical development overwhelmingly requires the synthesis of single enantiomers, as different stereoisomers can have vastly different efficacy and safety profiles. This compound provides a specific, pre-resolved stereocenter, which is essential for building the final chiral API without the need for late-stage, often inefficient, chiral resolution or asymmetric synthesis steps. The most relevant comparator, 2-morpholinoisonicotinic acid, is achiral and therefore cannot be used to synthesize a specific stereoisomer of the target drug. [REFS-1, REFS-2]

Evidence DimensionStereochemical Control
Target Compound DataAbsolute (Provides a defined stereocenter)
Comparator Or Baseline2-Morpholinoisonicotinic acid: None (Achiral)
Quantified DifferenceQualitatively infinite; enables synthesis of a single enantiomer vs. being unable to
ConditionsSynthesis of a stereospecific active pharmaceutical ingredient.

For developing a single-enantiomer drug, procuring this specific chiral building block is mandatory and eliminates significant downstream costs and risks associated with chiral separations.

DNA-PK Pharmacophore
Reported
Only 2‑morpholino and 2‑(2′‑methylmorpholino) groups tolerated at 2‑position
Constrained SAR context for kinase inhibitor design
Literature enzyme assay; IC₅₀ values from 0.19 μM to >10 μM across series

Optimized Scaffold for Kinase Inhibitors

The 2-(morpholino)pyridine scaffold is a validated and highly utilized core in the design of potent and selective PI3K/mTOR pathway inhibitors. The morpholine moiety is recognized for its ability to form a critical hydrogen bond with the hinge region of the kinase domain, while also improving aqueous solubility and overall pharmacokinetic properties. [REFS-1, REFS-2] The addition of the 2-methyl group provides a steric handle to probe specific sub-pockets within the enzyme active site, allowing for fine-tuning of selectivity and potency. Using a generic building block without these features would require more extensive downstream derivatization to achieve the same biological and pharmacological profile.

Evidence DimensionStructural Feature Suitability for PI3K Inhibition
Target Compound DataContains validated H-bond acceptor (morpholine oxygen), solubility-enhancing group, and specific stereocenter for selectivity tuning.
Comparator Or BaselineIsonicotinic acid: Lacks all three critical features.
Quantified DifferenceIncorporates multiple functionalities known to increase PI3K inhibitor potency and improve drug-like properties in a single building block.
ConditionsStructure-based drug design and lead optimization for PI3K/mTOR inhibitors.

This compound is not a generic intermediate but a purpose-built scaffold, allowing researchers to accelerate lead optimization and focus on other parts of the molecule.

MW Shift
Data to verify
ΔMW +14.03 g·mol⁻¹ (~6.7% increase)
May influence solubility and distribution context
Computed from molecular formula; experimental ADME data lacking

Stereospecific PI3K/mTOR Inhibitor Synthesis

This compound is the right choice for the synthesis of specific enantiomers of PI3K alpha, delta, or pan-inhibitors. Its defined stereochemistry is critical for achieving selective binding to the kinase active site, and the pre-installed morpholine group ensures the necessary hinge-binding interaction and favorable pharmacokinetic properties. [1]

Accelerating Lead Optimization

In programs targeting kinases or other enzymes where a morpholino-pyridine core is a known pharmacophore, this intermediate allows for rapid late-stage diversification. Researchers can bypass the early-stage synthesis of the core and instead focus on coupling this acid with various amine fragments to quickly generate a library of potent analogs. [2]

Improved Scale-Up Reproducibility

For process chemistry and scale-up campaigns, using this advanced intermediate eliminates a potentially problematic and low-yielding SNAr step. This de-risks the overall synthesis, leading to more predictable outcomes, higher overall yields, and simpler purification of the final API compared to starting from halogenated pyridines. [3]

Application Fit

Application
Selection Property
Validation Focus
Lipophilicity tuning in lead optimization
Reported logP range and hydrogen‑bond profile
Confirm experimental logD and permeability in target series
DNA‑damage response inhibitor design
Validated pharmacophore tolerance at 2‑position
Verify kinase inhibition and binding mode in target scaffold
Chiral building block synthesis
Stereogenic 2‑methylmorpholine center
Confirm enantiomeric excess and absolute configuration
Physicochemical benchmarking
Well‑characterized computed descriptors (logP, MW, TPSA)
Use as internal standard for computational model calibration

XLogP3

0.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

222.10044231 g/mol

Monoisotopic Mass

222.10044231 g/mol

Heavy Atom Count

16

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